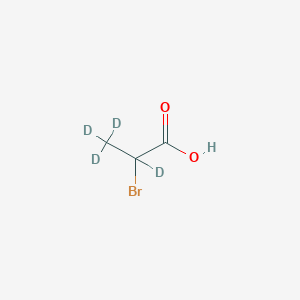

2-Bromopropionic-2,3,3,3-D4 acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Bromopropionic-2,3,3,3-D4 acid is a clear colorless to yellowish liquid after melting . It is soluble in water and miscible with alcohol, ether, chloroform, and benzene . It is a versatile reactant used in emulsion polymerization in the preparation of reversible addition-fragmentation chain transfer (RAFT) agent .

Synthesis Analysis

The synthesis of 2-Bromopropionic acid involves adding propionic acid and phosphorus trichloride to the reaction kettle, keeping the temperature at 80°C, slowly adding bromine to the reaction solution dropwise, and heating up to 85°C after the addition of bromine . The temperature is raised to 100°C when the color of bromine disappears completely, which takes about 23h . Then the bromine and hydrobromic acid are recovered under reduced pressure, and the finished product is obtained by distillation under reduced pressure .Molecular Structure Analysis

The molecular formula of this compound is C3HBrD4O2 . Its molecular weight is 157 . The IUPAC Standard InChI is InChI=1S/C3H5BrO2/c1-2(4)3(5)6/h2H,1H3, (H,5,6) .Chemical Reactions Analysis

The chemical reactions of 2-Bromopropionic acid involve de-protonation reactions . The reaction is C3H4BrO2- + H+ = C3H5BrO2 .Physical And Chemical Properties Analysis

This compound is a clear colorless to yellowish liquid after melting . It is soluble in water, miscible with alcohol, ether, chloroform, and benzene . Its boiling point is 476.2 K and its density is 1.7 g/mL at 25 °C .Aplicaciones Científicas De Investigación

Chemical Kinetics and Reaction Mechanisms : The study of the kinetics and mechanisms of 2-Bromopropionic acid is a significant area of research. For instance, the kinetics of the gas phase pyrolyses of methyl 2-bromopropionate and 2-bromopropionic acid were explored to understand the reaction mechanisms at different temperatures and pressures (Chuchani et al., 1991).

Synthesis and Material Science : The compound is used in the synthesis of various materials, including polymerization initiators and inorganic−organic core−shell nanoparticles. For example, 2-Bromopropionic acid 2-(4-phenylazophenyl)ethyl ester was used in atom transfer radical polymerization of methyl methacrylate (Wang et al., 2005).

Catalysis and Green Chemistry : The compound has been utilized in innovative catalysis methods. For example, a study on the vanadium(V)-catalyzed oxidative bromination of alkenols and alkenes in alkyl carbonates utilized 3-bromopropionic acid (Brücher & Hartung, 2011).

Biochemical and Environmental Studies : There's research on the biological cleavage of carbon-halogen bonds and the metabolism of related compounds in various organisms. For example, the metabolism of 3-bromopropanol by Pseudomonas sp. involves converting 3-bromopropanol to 3-bromopropionic acid (Castro & Bartnicki, 1965).

Pharmaceutical Applications : The compound finds usage in process research and development of pharmaceuticals, such as in the large-scale manufacturing of l-alanyl-l-glutamine, a component of parenteral nutrition (Sano et al., 2000).

Safety and Hazards

Mecanismo De Acción

Mode of Action

It is known that brominated compounds often interact with their targets through halogen bonding, which can lead to changes in the target’s function or structure .

Biochemical Pathways

Brominated compounds often participate in halogenation reactions, which can affect various biochemical pathways .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromopropionic-2,3,3,3-D4 acid . These factors can include pH, temperature, and the presence of other molecules in the environment.

Análisis Bioquímico

Biochemical Properties

2-Bromopropionic-2,3,3,3-D4 acid plays a significant role in biochemical reactions, particularly in the study of enzyme kinetics and metabolic pathways. This compound interacts with several enzymes, including liver alcohol dehydrogenase and thiol-containing enzymes. The interaction with liver alcohol dehydrogenase involves the alkylation of thiol groups, which can lead to enzyme inactivation . Additionally, this compound can act as an alkylating agent, modifying proteins and other biomolecules through covalent bonding.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the glycolytic pathway by inhibiting key enzymes, leading to altered cellular energy production . Furthermore, this compound can induce oxidative stress in cells, impacting cell viability and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the alkylation of thiol groups in proteins and enzymes, leading to their inactivation . This compound can also bind to DNA, causing mutations and affecting gene expression. The inhibition of enzymes in the glycolytic pathway by this compound results in decreased ATP production, which can have downstream effects on various cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is relatively high, but it can degrade under certain conditions, such as exposure to light and heat . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including sustained oxidative stress and enzyme inhibition.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can be used to study metabolic pathways without causing significant toxicity . At higher doses, this compound can induce toxic effects, including liver damage and neurotoxicity. Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to glycolysis and the citric acid cycle. It interacts with enzymes such as hexokinase and pyruvate dehydrogenase, affecting their activity and altering metabolic flux. The presence of deuterium in this compound allows for detailed studies of these pathways using techniques like mass spectrometry.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters and can bind to proteins that facilitate its distribution . The compound tends to accumulate in certain tissues, such as the liver and kidneys, where it exerts its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can localize to the mitochondria, where it affects energy production and induces oxidative stress . Additionally, it can be found in the cytoplasm and nucleus, where it interacts with various biomolecules and influences cellular processes.

Propiedades

IUPAC Name |

2-bromo-2,3,3,3-tetradeuteriopropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5BrO2/c1-2(4)3(5)6/h2H,1H3,(H,5,6)/i1D3,2D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MONMFXREYOKQTI-MZCSYVLQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C(=O)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-ethyl-5-[2-(trimethylsilyl)ethynyl]-1H-pyrazole](/img/structure/B1381387.png)

![ethyl 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-6-carboxylate](/img/structure/B1381391.png)

![2-Bromo-5-fluorobenzo[b]furan-3(2H)-one](/img/structure/B1381396.png)

![3-(Bromodifluoromethyl)-8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1381400.png)

![1-Benzyl-3-methyl-1,4-dihydropyrazolo[4,3-c]pyrazole](/img/structure/B1381402.png)